molecular formula C20H19N3OS B3038637 (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone CAS No. 878704-24-6

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone

Cat. No.: B3038637
CAS No.: 878704-24-6
M. Wt: 349.5 g/mol
InChI Key: APOWOPPDDNYYGM-UHFFFAOYSA-N
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Description

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone is a complex organic compound with the molecular formula C20H19N3OS and a molecular weight of 349.4494 g/mol This compound is characterized by its unique structure, which includes an indolin-1-yl group, a thiazolyl group, and a tolyl group

Preparation Methods

The synthesis of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone involves multiple steps, typically starting with the preparation of the indolin-1-yl and thiazolyl intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The final step involves the coupling of the indolin-1-yl and thiazolyl intermediates with the tolyl group under controlled temperature and pressure conditions .

Chemical Reactions Analysis

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the indolin-1-yl or thiazolyl rings are replaced by other groups.

Scientific Research Applications

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

[5-(2-amino-5-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-12-5-3-4-6-16(12)19(24)23-10-9-14-11-15(7-8-17(14)23)18-13(2)25-20(21)22-18/h3-8,11H,9-10H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOWOPPDDNYYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
Reactant of Route 2
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
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(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
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(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
Reactant of Route 5
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
Reactant of Route 6
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone

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